molecular formula C17H16N2OS B2797901 2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1257547-38-8

2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2797901
M. Wt: 296.39
InChI Key: SEBSSMLLMGPZDM-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, commonly known as PPTA, is a chemical compound used in scientific research. PPTA has been found to have potential therapeutic effects in various diseases and disorders.

Scientific Research Applications

Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation

Specific Scientific Field

Organic synthesis and catalysis.

Summary of the Application

Protodeboronation is a valuable transformation in organic chemistry, but it has been less explored compared to functionalizing deboronation. In this context, F6014-0072 serves as a substrate for catalytic protodeboronation.

Experimental Procedure

Results

  • The method is further applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Rh(III)-Catalyzed C–H Functionalization

Specific Scientific Field

Organometallic chemistry and C–H activation.

F6014-0072

is used as a substrate for Rh(III)-catalyzed C–H bond functionalization.

Experimental Procedure

Results

  • Divergent synthesis of both C–H alkenylation products and indazole derivatives is achieved in moderate to good yields .

Electroactive Phenol-Based Polymer Synthesis

Specific Scientific Field

Polymer chemistry and electrochemistry.

F6014-0072

is used as a monomer for electrochemically polymerizing an electroactive phenol-based polymer.

Experimental Procedure

Results

  • The resulting polymer exhibits electroactivity and can be used in various applications .

properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSSMLLMGPZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

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